molecular formula C19H26O3 B029261 (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol CAS No. 5976-66-9

(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol

Cat. No. B029261
CAS RN: 5976-66-9
M. Wt: 302.4 g/mol
InChI Key: QREWTGIWXABZAC-PYEWSWHRSA-N
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Description

    • This compound is a derivative of estratriene, characterized by specific functional groups that contribute to its unique chemical and physical properties.
  • Synthesis Analysis

    • Schwarz et al. (2003) described the synthesis of diasteromeric diols in a related estratriene series, highlighting methods such as hydroborating and OsO4 dihydroxylation, which are relevant to the synthesis of compounds like (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Schwarz et al., 2003).
  • Molecular Structure Analysis

    • Starova et al. (2004) analyzed the molecular structure of similar compounds, using X-ray diffraction, which can be applied to understand the molecular structure of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Starova et al., 2004).
  • Chemical Reactions and Properties

    • Wölfling et al. (1999) developed chromatographic methods to monitor isomers of similar compounds, providing insights into the chemical reactions and properties of estratriene derivatives (Wölfling et al., 1999).
    • Bull and Steer (1991) investigated chemoselective reactions of a related compound, which can shed light on the chemical behavior of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Bull & Steer, 1991).
  • Physical Properties Analysis

    • The physical properties of this compound can be inferred from studies like those by Wilmouth et al. (1998), which focused on the synthesis and physical properties of similar estratriene derivatives (Wilmouth et al., 1998).
  • Chemical Properties Analysis

    • Research by Blackburn et al. (1986) on the synthesis of isomeric compounds provides a basis for understanding the chemical properties specific to the estratriene series, applicable to (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Blackburn et al., 1986).

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of diasteromeric 16,17-diols in the 3-methoxy-13α-estra-1,3,5(10)-triene series has been achieved, with conformational studies indicating a variety of conformations influenced by intermolecular interactions and specific substituents (Schwarz et al., 2003).

Chemical Reactions and Derivatives

  • Research on the reduction of 3-methoxy-estra-1,3,5(10)-trien-17beta-ol demonstrated complex mixtures of steroidal monoenes, showcasing the intricate chemical behavior of this compound under different conditions (Modica et al., 2002).

Molecular Structure and Conformation

  • Investigations into the molecular structures of derivatives such as 17αβ-acetoxy-3-methoxy-6-oxa-D-homo-8-isoestra-1,3,5(10)-triene have provided insights into the slight conformational changes caused by specific substituents like methyl groups (Starova et al., 2004).

Anticancer Applications

  • Certain derivatives, such as 17-cyanated 2-substituted estra-1,3,5(10)-trienes, have been explored for their potent antiproliferative effects against cancer cells, indicating potential applications in cancer therapy (Leese et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound are likely to depend on its specific use and context. It is known that estradiol exerts a protective effect on endothelial function, activating the generation of nitric oxide (NO) via endothelial nitric oxide synthase .

Future Directions

The future directions for research on this compound could involve further investigation into its potential therapeutic uses. For example, it has been suggested that estradiol may be considered as an adjuvant therapeutic element for the treatment of patients affected by the novel coronavirus .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREWTGIWXABZAC-PYEWSWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560780
Record name (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol

CAS RN

5976-66-9
Record name (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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